![molecular formula C17H20ClN3OS3 B2553709 N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1327626-07-2](/img/structure/B2553709.png)
N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H20ClN3OS3 and its molecular weight is 414. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Thiophene-based compounds exhibit excellent charge transport properties, making them suitable for organic electronic devices. Researchers have investigated the use of this compound in organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Its electron-donating and electron-accepting properties contribute to efficient charge separation and transport within these devices .
- The benzothiazole moiety in the compound has been associated with anticancer activity. Researchers have explored its potential as a novel chemotherapeutic agent. By modifying the structure, they aim to enhance its selectivity against cancer cells while minimizing toxicity to healthy tissues. Further studies are needed to validate its efficacy and safety .
- Sulfur-containing compounds often exhibit antimicrobial activity. The methylthio group in this compound suggests potential antibacterial or antifungal properties. Researchers have investigated its effects against various pathogens, including bacteria and fungi. Understanding its mechanism of action and optimizing its structure could lead to new antimicrobial agents .
- The compound’s unique structure makes it an interesting candidate for sensor development. Researchers have explored its use in colorimetric detection methods. For instance, it could serve as a probe for detecting specific analytes or pollutants. By functionalizing the compound, scientists aim to create sensitive and selective sensors .
- Given the increasing concern about environmental pollutants, researchers have investigated novel materials for water purification and remediation. The compound’s thiazole and thiophene rings may facilitate adsorption of heavy metals or organic pollutants. Studies have explored its potential as an adsorbent material for removing contaminants from water .
- The compound’s amide and thiazole groups can coordinate with metal ions. Researchers have synthesized metal complexes by binding this compound to transition metals. These complexes may exhibit interesting properties, such as luminescence, catalysis, or magnetic behavior. Exploring their applications in materials science and catalysis is an ongoing area of research .
Photovoltaics and Organic Electronics
Anticancer Agents
Antimicrobial Properties
Sensors and Detection Methods
Environmental Remediation
Coordination Chemistry and Metal Complexes
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS3.ClH/c1-19(2)9-10-20(16(21)14-8-5-11-23-14)17-18-15-12(22-3)6-4-7-13(15)24-17;/h4-8,11H,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCKGCYDTRUHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride |
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